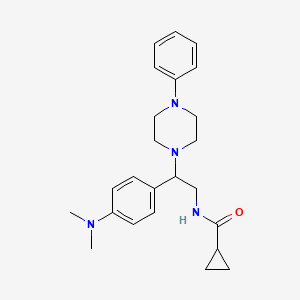
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanecarboxamide derivatives involves the preparation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which have been evaluated for their antiallergy activity. These derivatives are synthesized through a process that may be similar to the one described in the first paper, where analogues like N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide were created and showed significant activity in the passive foot anaphylaxis assay . Although the exact synthesis route for the compound is not detailed, the methods used in these papers could provide a foundation for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and a stabilizing intramolecular hydrogen bond . This level of structural detail is crucial for understanding the molecular conformation and potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the Claisen-Schmidt condensation method, as mentioned in the third paper, where N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide derivatives were prepared . This method, which involves the reaction of chalcones with ethylacetoacetate, could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been shown to vary with the nature and position of substituent groups. For example, monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide exhibited different levels of antitumor activity based on the substituents' positions, indicating that slight modifications in the molecular structure can significantly impact the compound's properties and biological activity . This suggests that the physical and chemical properties of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanecarboxamide would also be influenced by its specific substituents and molecular conformation.
Applications De Recherche Scientifique
Tuberculostatic Activity
Research involving phenylpiperazine derivatives, including structures related to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanecarboxamide, has demonstrated potential in the context of tuberculostatic activity. Specifically, certain derivatives were synthesized and tested for their efficacy against tuberculosis, with minimum inhibiting concentrations (MIC) ranging from 25 to 100 mg/mL, highlighting a potential avenue for new treatments against this disease (Foks et al., 2004).
Antimicrobial Agents
A series of thiazolidinone derivatives synthesized from key intermediates showed promising antimicrobial activity against various bacterial and fungal strains. This research underlines the potential for these compounds, closely related in structure to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanecarboxamide, to serve as the basis for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Antitumor Activity
The exploration of phenyl-substituted derivatives of the "minimal" DNA-intercalating agent N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide has led to the discovery of compounds with significant in vivo antitumor activity. This research indicates that derivatives structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanecarboxamide can have potent effects against solid tumors, with some compounds achieving up to 50% cures in leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).
DNA-Intercalating Agents for Cancer Therapy
Further investigation into derivatives of N-[2-(dimethylamino)ethyl]phenanthridine-4-carboxamide, another compound similar in function to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanecarboxamide, has shown moderate in vivo antitumor activity against P388 leukemia and Lewis lung carcinoma. This suggests the potential for designing new cancer therapeutics based on DNA intercalation mechanisms (Atwell, Baguley, & Denny, 1988).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-26(2)21-12-10-19(11-13-21)23(18-25-24(29)20-8-9-20)28-16-14-27(15-17-28)22-6-4-3-5-7-22/h3-7,10-13,20,23H,8-9,14-18H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGGVTZKZDVFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CC2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

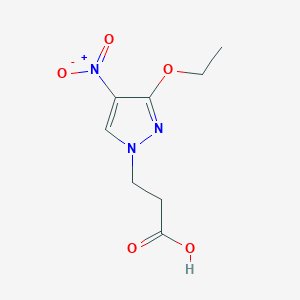
![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)
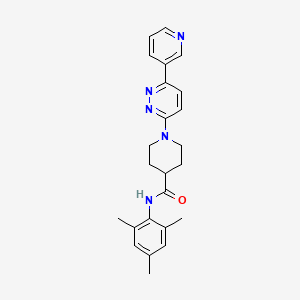
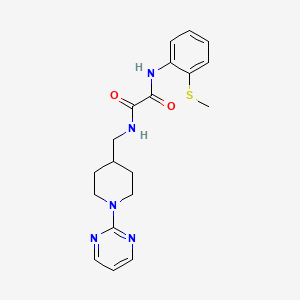
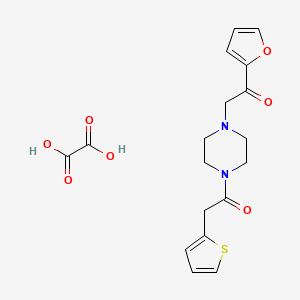
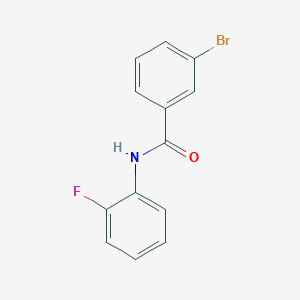

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)
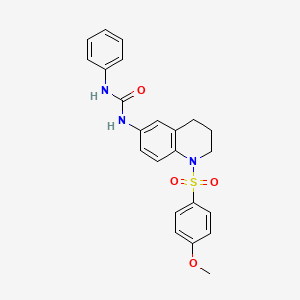

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)
![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)